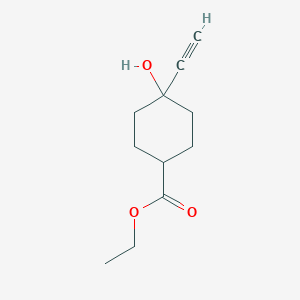
Ethyl4-ethynyl-4-hydroxycyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate is a chemical compound with a unique structure that includes an ethynyl group, a hydroxy group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the ethynyl and hydroxy groups.
Ethynylation: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent under basic conditions.
Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or potassium permanganate.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the ethynylation and hydroxylation reactions.
Purification: The product is purified using techniques such as distillation and recrystallization to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: 4-ethynyl-4-oxocyclohexane-1-carboxylate.
Reduction: Ethyl 4-ethyl-4-hydroxycyclohexane-1-carboxylate.
Substitution: Ethyl 4-ethynyl-4-amino-cyclohexane-1-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect pathways related to lipid metabolism, signal transduction, or cellular respiration.
Comparación Con Compuestos Similares
Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate can be compared with similar compounds such as:
Ethyl 4-hydroxycyclohexane-1-carboxylate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Ethyl 4-ethynylcyclohexane-1-carboxylate: Lacks the hydroxy group, affecting its solubility and reactivity.
Ethyl 4-ethynyl-4-oxocyclohexane-1-carboxylate: Contains a ketone group instead of a hydroxy group, altering its chemical properties and reactivity.
Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H16O3 |
|---|---|
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-3-11(13)7-5-9(6-8-11)10(12)14-4-2/h1,9,13H,4-8H2,2H3 |
Clave InChI |
XSBUERWWCICHDP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC(CC1)(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



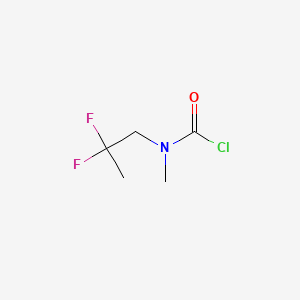

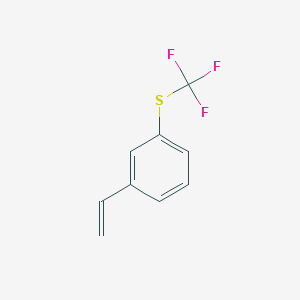
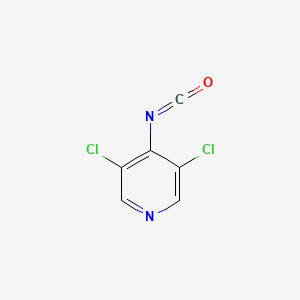

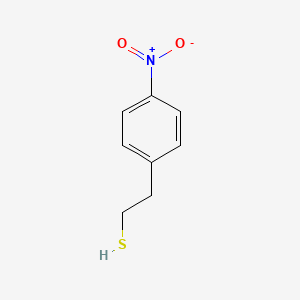
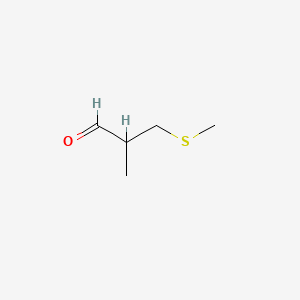
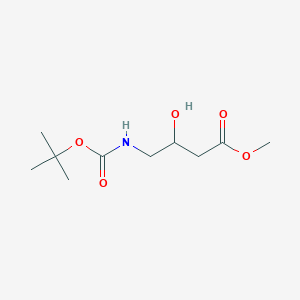
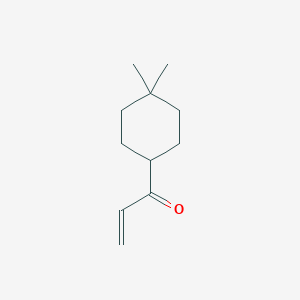
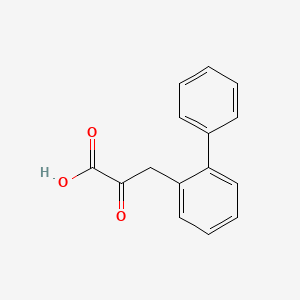
aminehydrochloride](/img/structure/B13610108.png)


